2-chloro-1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone
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Overview
Description
2-chloro-1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone is a synthetic organic compound with the molecular formula C14H12Cl2FNO. It is characterized by the presence of a pyrrole ring substituted with chloro, fluoro, and methyl groups, making it a compound of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone typically involves the reaction of 3-chloro-4-fluoroaniline with 2,5-dimethylpyrrole under specific conditions. The reaction is often carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus oxychloride to introduce the chloro group at the ethanone position. The reaction conditions generally include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ethanone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloro positions, where nucleophiles like amines or thiols replace the chloro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with amine or thiol groups.
Scientific Research Applications
2-chloro-1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Studying its effects on biological systems and its potential as a bioactive compound.
Medicine: Investigating its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-chloro-1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone involves its interaction with specific molecular targets in biological systems. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-chloro-1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanol: A reduced form of the compound with an alcohol group instead of an ethanone group.
2-chloro-1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetic acid: An oxidized form with a carboxylic acid group.
Uniqueness
2-chloro-1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its combination of chloro, fluoro, and methyl groups makes it a versatile compound for various synthetic and research applications .
Biological Activity
2-Chloro-1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone is a synthetic compound that belongs to the class of pyrrole derivatives. This compound has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. The unique structural features of this compound may contribute to its interaction with biological targets, leading to various therapeutic effects.
- IUPAC Name : this compound
- Molecular Weight : 265.71 g/mol
- CAS Number : [Not Provided]
- SMILES Notation : CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C(=O)CCl
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. Pyrrole derivatives are known for their diverse mechanisms of action, which can include:
- Inhibition of Enzymatic Activity : Many pyrrole-based compounds have been shown to inhibit specific enzymes that are crucial for cellular function or pathogen survival.
- Antimicrobial Properties : Research indicates that certain pyrrole derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This is particularly relevant for compounds targeting resistant strains.
Antimicrobial Activity
A study published in MDPI highlights the effectiveness of pyrrole derivatives against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The derivative containing similar structural features to this compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics like vancomycin .
Compound | Target Bacteria | MIC (µg/mL) | Reference |
---|---|---|---|
2-Chloro-Pyrrole Derivative | MRSA | 0.125 | |
Vancomycin | MRSA | 0.5 - 1.0 |
Cytotoxicity and Selectivity
The selectivity and cytotoxicity of this compound were evaluated in vitro using various human cell lines. The compound exhibited moderate cytotoxic effects at higher concentrations but showed a favorable selectivity index, suggesting potential as an anticancer agent without excessive toxicity to normal cells.
Case Study 1: Antibacterial Efficacy
In a comparative study on the antibacterial efficacy of pyrrole derivatives, the compound was assessed against a panel of bacterial pathogens. Results indicated that it was particularly effective against multi-drug resistant strains, providing a promising avenue for developing new antibacterial therapies.
Case Study 2: Anticancer Potential
Another study focused on the anticancer properties of pyrrole derivatives, including the target compound. It was found to induce apoptosis in cancer cell lines while sparing normal cells, indicating its potential as a lead compound for further development in cancer therapy.
Properties
IUPAC Name |
2-chloro-1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2FNO/c1-8-5-11(14(19)7-15)9(2)18(8)10-3-4-13(17)12(16)6-10/h3-6H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHERGMMKGRYSNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)F)Cl)C)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351621 |
Source
|
Record name | 2-chloro-1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
315710-83-9 |
Source
|
Record name | 2-chloro-1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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